molecular formula C7H2Cl2F3NO2 B6202170 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1781099-16-8

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B6202170
CAS No.: 1781099-16-8
M. Wt: 260
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Description

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic aromatic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring

Properties

CAS No.

1781099-16-8

Molecular Formula

C7H2Cl2F3NO2

Molecular Weight

260

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid typically involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Common reagents include nucleophiles such as amines and thiols.

      Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution of chlorine atoms.

  • Oxidation and Reduction

      Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.

      Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, leading to the formation of reduced products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylate salts or other oxidized forms.

Scientific Research Applications

Chemistry

In chemistry, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, particularly herbicides and pesticides. Its chemical properties make it effective in controlling a wide range of pests and weeds.

Mechanism of Action

The mechanism by which 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-trifluoromethylpyridine

    • Similar in structure but lacks the carboxylic acid group, which affects its reactivity and applications.
  • 5,6-Dichloro-3-methylpyridine-2-carboxylic acid

    • Similar but with a methyl group instead of a trifluoromethyl group, leading to different chemical properties and uses.

Uniqueness

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in the synthesis of compounds with specific biological activities and industrial applications.

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